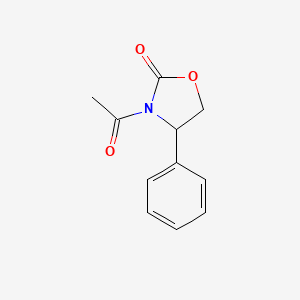
(R)-3-Acetyl-4-phenyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Acetyl-4-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in organic chemistry. The presence of both acetyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Acetyl-4-phenyl-2-oxazolidinone typically involves the reaction of ®-phenylglycinol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The general reaction scheme is as follows:
- ®-phenylglycinol is reacted with acetic anhydride.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-3-Acetyl-4-phenyl-2-oxazolidinone may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Acetyl-4-phenyl-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.
Substitution: The acetyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclic amines.
Wissenschaftliche Forschungsanwendungen
®-3-Acetyl-4-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is employed in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which ®-3-Acetyl-4-phenyl-2-oxazolidinone exerts its effects involves its interaction with various molecular targets. The compound’s chiral center allows it to engage in stereoselective interactions with enzymes and receptors. This can influence the outcome of asymmetric synthesis reactions and biological processes.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in chiral synthesis.
Receptors: Its interaction with chiral receptors can modulate biological activity and pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Acetyl-4-phenyl-2-oxazolidinone: The enantiomer of the compound, with similar but distinct reactivity and applications.
4-Phenyl-2-oxazolidinone: Lacks the acetyl group, resulting in different chemical properties and reactivity.
3-Acetyl-2-oxazolidinone: Lacks the phenyl group, affecting its stability and applications.
Uniqueness: ®-3-Acetyl-4-phenyl-2-oxazolidinone is unique due to its specific chiral configuration and the presence of both acetyl and phenyl groups. This combination imparts distinct reactivity and makes it particularly valuable in asymmetric synthesis and chiral chemistry.
Eigenschaften
IUPAC Name |
3-acetyl-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZBROPIGPSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)
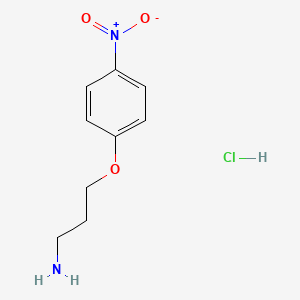
![potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15124338.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster](/img/structure/B15124341.png)

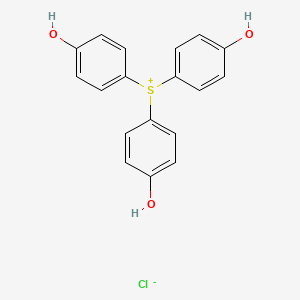

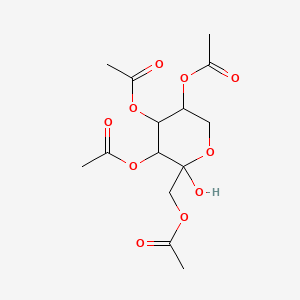

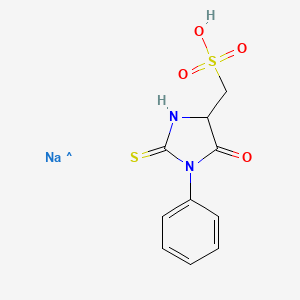

![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)

